molecular formula C15H15FN2O B15258126 2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15258126
M. Wt: 258.29 g/mol
InChI Key: PDUZPUYMTUDFPK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-fluoroaniline with 2-chloro-3-formylquinoline under basic conditions, followed by cyclization to form the desired pyrido[1,2-a]pyrimidine scaffold . Another approach includes the reaction of 4-fluorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, leading to the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced analogs with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects . For example, it may inhibit the activity of certain kinases or modulate the expression of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one imparts unique electronic and steric properties, making it distinct from its analogs.

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-7-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H15FN2O/c1-10-2-7-14-17-13(8-15(19)18(14)9-10)11-3-5-12(16)6-4-11/h3-6,8,10H,2,7,9H2,1H3

InChI Key

PDUZPUYMTUDFPK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)F

Origin of Product

United States

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